N-去丙基培高利特

描述

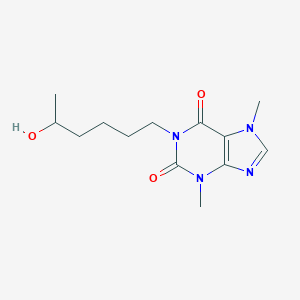

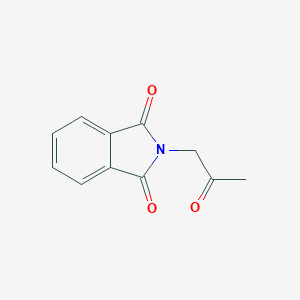

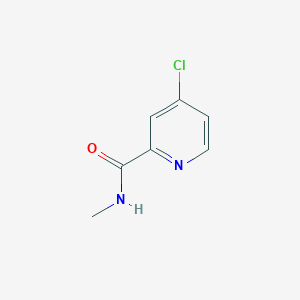

N-Despropyl Pergolide is a chemical derivative related to Pergolide, a semisynthetic ergoline dopamine agonist used in the treatment of Parkinson's disease. Pergolide exhibits activity at both pre- and postsynaptic dopamine D2 receptors and has agonist activity at dopamine D1 receptors. Its pharmacological profile also includes effects on dopamine turnover and free radical scavenging enzymes, which may be relevant in the treatment of Parkinson's disease (Markham & Benfield, 1997).

科学研究应用

多巴胺受体激动剂:培高利特作为中枢多巴胺受体的激动剂。它已被证明可以有效减少患有多巴胺损伤的大鼠的震颤和转身行为,并且对治疗晚期帕金森病有效 (Goldstein 等,1980) (Goldstein 等,1980)。

神经保护作用:已发现培高利特预处理可以防止由 6-羟基多巴胺引起的多巴胺能神经元损伤。这种保护可能是由于其对突触前自身受体的影响和诱导 Cu/Zn 超氧化物歧化酶 (Asanuma 等,1995) (Asanuma 等,1995)。

衰老和帕金森病:培高利特两年慢性膳食管理可以防止与年龄相关的多巴胺黑质纹状体神经元恶化,可能使帕金森病患者受益 (Felten 等,1992) (Felten 等,1992)。

防止神经变性:培高利特保护 SH-SY5Y 神经母细胞瘤细胞免受氧化应激诱导的神经变性,而多巴胺受体拮抗剂不会减轻其阻断作用 (Uberti 等,2002) (Uberti 等,2002)。

抽动障碍和多动症的治疗:培高利特是一种对儿童抽动减少有效且安全的药物,并且还可以改善注意力缺陷多动障碍症状 (Gilbert 等,2003) (Gilbert 等,2003)。

不宁腿综合征:培高利特以低到中等睡前剂量给药,可有效减少不宁腿综合征症状,并改善原发性不宁腿综合征患者的睡眠质量和生活质量 (Wetter 等,1999) (Wetter 等,1999)。

潜在副作用:培高利特用于不宁腿综合征可能会导致体重减轻、胸膜肺纤维化和渗出性胸腔积液,强调需要在临床使用中仔细监测麦角衍生化合物 (Danoff 等,2001) (Danoff 等,2001)。

作用机制

Target of Action

N-Despropyl Pergolide is a metabolite of Pergolide , which is an ergot dopamine agonist with high affinity for dopamine receptors . The primary targets of N-Despropyl Pergolide are the dopamine receptors .

Mode of Action

N-Despropyl Pergolide, similar to Pergolide, acts as a dopaminergic agonist . It interacts with dopamine receptors, leading to their activation. This interaction results in the decrease of plasma prolactin concentrations .

Biochemical Pathways

The activation of dopamine receptors by N-Despropyl Pergolide impacts several biochemical pathways. One of the key pathways affected is the prolactin secretion pathway . By acting as a dopaminergic agonist, N-Despropyl Pergolide decreases plasma prolactin concentrations .

Pharmacokinetics

It is known that pergolide, the parent compound, is metabolized to form n-despropyl pergolide

Result of Action

The activation of dopamine receptors by N-Despropyl Pergolide leads to a decrease in plasma prolactin concentrations . This can have various molecular and cellular effects, including potential antiparkinsonian effects .

Action Environment

The action, efficacy, and stability of N-Despropyl Pergolide can be influenced by various environmental factors. For instance, the parent compound Pergolide was withdrawn from the US market due to the risk of heart valve fibrosis associated with its long-term use . Therefore, the use of N-Despropyl Pergolide should be carefully monitored, considering factors such as patient’s health status, other medications, and long-term effects.

属性

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLEAVQICQCHC-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433492 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Despropyl Pergolide | |

CAS RN |

72821-91-1 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)